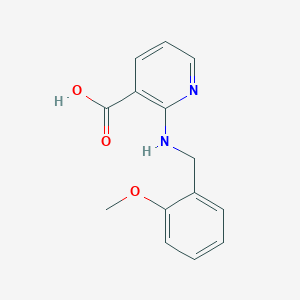

2-(2-Methoxybenzylamino)nicotinic acid

Description

Evolution of the Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound widely found in both plants and animals. nih.gov Beyond its vital role as a vitamin in preventing diseases like pellagra, its core structure—a pyridine (B92270) ring substituted with a carboxylic acid—has served as a versatile and enduring scaffold in the field of medicinal chemistry. researchgate.net The journey of nicotinic acid from a simple vitamin to a foundational element in drug design highlights a key strategy in pharmaceutical development: the modification of known biocompatible structures to create novel therapeutic agents.

Initially recognized for its ability to lower cholesterol and reduce the progression of atherosclerosis, the therapeutic applications of nicotinic acid have expanded considerably over the years. ahajournals.orgnih.gov Researchers discovered that by chemically modifying the nicotinic acid backbone, they could generate derivatives with a wide array of pharmacological activities. This has led to the development of drugs for conditions ranging from inflammation and pain to thrombosis and even tuberculosis. nih.govnih.gov A significant breakthrough in this area was the development of 2-anilinonicotinic acid derivatives, such as flunixin (B1672893) and clonixin, which became potent non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These early successes firmly established the nicotinic acid scaffold as a privileged structure in drug discovery, prompting further exploration into how different substitutions on the pyridine ring could yield new and improved medicines. researchgate.net

Chemical Landscape of 2-Substituted Nicotinic Acid Compounds

The chemical landscape of nicotinic acid derivatives is vast, but compounds substituted at the 2-position of the pyridine ring are of particular interest in medicinal chemistry. This position is adjacent to both the ring nitrogen and the carboxylic acid group, making it a critical site for influencing the molecule's electronic properties, conformation, and ability to interact with biological targets. Nucleophilic substitution at this position, often involving the replacement of a halogen atom like chlorine, allows for the introduction of various functional groups. nih.gov

A prominent class within this landscape is the 2-(arylamino)nicotinic acids, where an aniline (B41778) or a substituted aniline group is attached to the 2-position. nih.govresearchgate.net The nature of the aryl group and its substituents can dramatically alter the compound's biological activity. For example, the presence of a trifluoromethyl group on the aniline ring is a key feature of the potent anti-inflammatory drug flunixin. nih.gov Researchers have systematically synthesized and evaluated numerous derivatives, varying the substituents on the phenyl ring to explore their effects on analgesic and anti-inflammatory properties. nih.govjst.go.jp These studies have shown that the electronic and steric properties of these substituents are crucial for activity, with modifications leading to compounds with dual analgesic and anti-inflammatory profiles. jst.go.jpsemanticscholar.org This targeted approach of modifying the 2-position substituent continues to be a fruitful strategy for developing new therapeutic agents. nih.govmdpi.com

Research Focus: 2-(2-Methoxybenzylamino)nicotinic Acid within the Context of Pyridine Carboxylic Acid Pharmacophores

The specific compound, this compound, represents a focused area of research within the broader class of 2-substituted nicotinic acids. Its structure is defined by a distinct pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for its biological activity. The core of this pharmacophore is the pyridine carboxylic acid moiety. nih.govdrugbank.com The pyridine ring acts as a robust scaffold, while the carboxylic acid group provides a key interaction point, often through hydrogen bonding or ionic interactions with biological targets like enzyme active sites. nih.gov

The defining feature of this particular molecule is the 2-(2-methoxybenzylamino) side chain. This substituent is not a simple aniline but a benzylamine, introducing a methylene (B1212753) (-CH2-) spacer between the nicotinic acid core and the phenyl ring. This spacer adds conformational flexibility. Furthermore, the methoxy (B1213986) group (-OCH3) at the ortho position of the benzyl (B1604629) ring introduces specific electronic and steric characteristics that can fine-tune the molecule's interaction with its biological target. Research into this compound is often aimed at understanding how these specific structural features contribute to its potential therapeutic effects, such as anti-inflammatory or analgesic activities, by modulating interactions with enzymes or receptors. chemimpex.com It serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in fields like neuropharmacology. chemimpex.com

Physicochemical Properties and Research Applications

The structural attributes of this compound define its potential applications in research and development.

| Property | Value | Reference |

| Molecular Formula | C14H14N2O3 | qtonics.com |

| Molecular Weight | 258.28 g/mol | qtonics.com |

| CAS Number | 1019372-81-6 | qtonics.com |

| Primary Research Area | Pharmaceutical Intermediate | chemimpex.com |

| Potential Applications | Drug discovery (neuropharmacology, oncology), Organic Synthesis | chemimpex.com |

Comparative Overview of Nicotinic Acid-Based Compounds

The development of this compound is contextualized by a long history of related compounds that have established the utility of the nicotinic acid scaffold.

| Compound | Class | Primary Investigated Activity |

| Nicotinic Acid (Niacin) | Vitamin / Lipid-lowering agent | Antiatherosclerotic, Anti-inflammatory ahajournals.orgnih.gov |

| Flunixin | 2-Anilinonicotinic Acid Derivative | Non-steroidal anti-inflammatory (NSAID) nih.gov |

| Niflumic Acid | 2-Anilinonicotinic Acid Derivative | Analgesic, Anti-inflammatory jst.go.jp |

| Clonixin | 2-Anilinonicotinic Acid Derivative | Analgesic |

| This compound | 2-Benzylaminonicotinic Acid Derivative | Pharmaceutical intermediate, research in neuropharmacology chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649738 | |

| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019372-81-6 | |

| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 2 2 Methoxybenzylamino Nicotinic Acid

Methodologies for the Synthesis of Nicotinic Acid Derivatives Bearing Benzylamino Substituents

The construction of molecules like 2-(2-methoxybenzylamino)nicotinic acid involves a two-part strategy: the formation of the core nicotinic acid ring system and the subsequent introduction of the substituted benzylamino side chain.

Synthetic Routes to the Nicotinic Acid Core

The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a fundamental component of this class of molecules. Industrially, nicotinic acid is often produced through the oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine (3-picoline). nih.gov One established industrial process involves the oxidative ammonolysis of 3-methylpyridine to yield 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.govgoogle.com

For laboratory-scale synthesis and the preparation of specifically substituted precursors, several routes to the 2-aminonicotinic acid or 2-chloronicotinic acid core are employed, as these are the immediate precursors for introducing the benzylamino group.

From 2-Chloronicotinic Acid: This is a common starting material, often used directly in coupling reactions. It can be synthesized from various pyridine (B92270) precursors.

From 2-Chloro-3-cyanopyridine: The nucleophilic substitution of the chlorine atom with various amines, followed by hydrolysis of the nitrile (cyano) group, provides the corresponding 2-aminonicotinic acids. nih.gov

From 2-Chloro-3-trichloromethylpyridine: A patented method describes the reaction of this starting material with liquid ammonia to form 2-amino-3-trichloromethylpyridine. This intermediate is then hydrolyzed under basic conditions to produce 2-aminonicotinic acid. google.com

These methods provide access to the essential pyridine-3-carboxylic acid core, which is then ready for the introduction of the side chain.

Introduction and Functionalization of the 2-(2-Methoxybenzylamino) Moiety

The key step in synthesizing the target compound is the formation of the C-N bond between the pyridine ring and the benzylamine. The most prevalent method for this transformation is the Ullmann condensation (also referred to as an Ullmann-type reaction or Goldberg reaction for C-N coupling). wikipedia.orgresearchgate.net

This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In the context of this compound, the synthesis would proceed by reacting 2-chloronicotinic acid with 2-methoxybenzylamine.

General Ullmann Condensation Conditions:

Reactants: 2-chloronicotinic acid and the desired aniline (B41778) or benzylamine.

Catalyst: Stoichiometric or catalytic amounts of copper powder or copper salts (e.g., Cu(OAc)₂·H₂O). wikipedia.orgchemicalbook.com However, studies have shown that for some 2-anilinonicotinic acid syntheses, the reaction can proceed efficiently without a copper catalyst, which can prevent tar formation and simplify purification. researchgate.net

Solvent: High-boiling polar solvents are traditionally used, such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or xylene. wikipedia.orgresearchgate.net

Temperature: The reaction often requires high temperatures, frequently above 150°C. wikipedia.orgresearchgate.net

Base: A base such as potassium carbonate may be included. researchgate.net

Research on the synthesis of related 2-anilinonicotinic acids has optimized these conditions, demonstrating that solvent choice and the presence or absence of a catalyst significantly impact reaction yield. researchgate.net

Table 1: Effect of Solvent and Catalyst on Ullmann Condensation Yields for 2-Anilinonicotinic Acid (3a)

| Solvent (150 mL) | Catalyst | Yield (%) |

|---|---|---|

| Xylene | Copper | 87% |

| Xylene | None | 92% |

| Pentanol (50 mL) | Copper | 50% |

| Pentanol (50 mL) | None | 80% |

Data synthesized from a study on the condensation of 2-chloronicotinic acid and aniline. researchgate.net

This operationally simple procedure can be applied to a wide range of aromatic amines to generate a library of derivatives with good to excellent yields. researchgate.net

Stereoselective Synthesis Approaches (if applicable to related structures)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. As a result, stereoselective synthesis approaches are not directly applicable to its preparation. However, if chiral centers were introduced into the molecule, for instance, by using a chiral benzylamine or by modifying the structure to create a stereocenter, then stereoselective methods would become relevant. The Ullmann reaction itself can be used to generate chiral biaryl products when starting from chiral reactants. wikipedia.org

Chemical Transformations and Analog Library Generation

This compound is a versatile scaffold for generating analog libraries. Modifications can be targeted at its two primary functional groups: the carboxylic acid and the secondary amine/aromatic rings.

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a prime site for chemical modification to produce a variety of derivatives, including esters, amides, and more complex heterocyclic systems. These transformations are well-documented for the structurally related compound Niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid). nih.govresearchgate.netnih.gov

Esterification: The carboxylic acid can be converted to an ester. This is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by first converting the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. pensoft.netgoogle.com This creates prodrugs or modifies the compound's solubility. nih.gov

Amide and Hydrazide Formation: The acid can be converted to its corresponding hydrazide by first forming an ester (e.g., the ethyl ester) and then reacting it with hydrazine hydrate (N₂H₄·H₂O). researchgate.netpensoft.net This nicotinohydrazide is a key intermediate.

Synthesis of Heterocyclic Derivatives: The hydrazide intermediate can be used to construct various five-membered heterocyclic rings, significantly expanding the chemical diversity of the analogs.

1,3,4-Oxadiazoles: Cyclization of the hydrazide can lead to the formation of 1,3,4-oxadiazole rings. nih.gov

1,2,4-Triazoles: Reaction of the hydrazide with isothiocyanates produces thiosemicarbazide intermediates, which can be cyclized using a base like sodium hydroxide to yield 1,2,4-triazole derivatives. pensoft.netpensoft.net

Pyrazoles: The hydrazide can also serve as a precursor for the synthesis of pyrazole derivatives. nih.gov

Table 2: Representative Derivatization Reactions of the Nicotinic Acid Moiety

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Niflumic Acid | 1. SOCl₂, EtOH; 2. N₂H₄·H₂O | Nicotinohydrazide | pensoft.net |

| Niflumic Acid Hydrazide | Phenyl isothiocyanate derivatives, then NaOH | 1,2,4-Triazole derivative | pensoft.net |

| Niflumic Acid Hydrazide | Phenyl isocyanate derivatives | Hydrazine-1-carboxamide | researchgate.net |

These examples use Niflumic acid, a close structural analog, to illustrate common transformations.

Variations on the Methoxybenzyl Amino Group

Generating analogs can also be achieved by modifying the benzylamino portion of the molecule. This is most straightforwardly accomplished during the initial synthesis step.

Substitution on the Benzyl (B1604629) Ring: By employing different substituted benzylamines in the Ullmann condensation with 2-chloronicotinic acid, a wide array of analogs can be produced. This allows for systematic exploration of how electron-donating or electron-withdrawing groups on the benzyl ring affect the properties of the final compound. Studies on the synthesis of 2-anilinonicotinic acids have successfully used a variety of substituted anilines, including those with methoxy (B1213986), nitro, cyano, and other groups, demonstrating the versatility of the Ullmann coupling for this purpose. researchgate.net

Replacement of the Benzyl Group: The benzylamine can be replaced entirely with other primary or secondary amines, including different aromatic, heteroaromatic, or aliphatic amines, to create a broad library of N-substituted 2-aminonicotinic acid derivatives. nih.gov

Optimization of Synthetic Yields and Purity

The efficient synthesis of this compound is critical for its application as a key intermediate in pharmaceutical development and medicinal chemistry. chemimpex.com Optimization of synthetic protocols focuses on maximizing the reaction yield while ensuring high purity of the final product, which minimizes the need for complex and costly purification steps. The primary synthetic route involves a cross-coupling reaction between a nicotinic acid precursor, typically 2-chloronicotinic acid, and 2-methoxybenzylamine. Research into analogous reactions, such as the synthesis of 2-anilinonicotinic acids, provides significant insights into optimizing these conditions, particularly for Ullmann-type condensation reactions. researchgate.netresearchgate.net

Key parameters that are manipulated to enhance yield and purity include the choice of catalyst, solvent, and reaction temperature. The traditional method for this type of C-N bond formation is the Ullmann condensation, which typically employs a copper catalyst. wikipedia.orgorganic-chemistry.org However, studies have explored modifications to this classic procedure to improve its efficiency and environmental footprint.

Effect of Catalyst

The Ullmann condensation traditionally requires a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org However, in the synthesis of related 2-anilinonicotinic acid derivatives, it has been demonstrated that the reaction can proceed efficiently even in the absence of a copper catalyst. researchgate.net This finding is a significant optimization, as eliminating the metal catalyst simplifies the workup procedure and, more importantly, prevents contamination of the final product with residual copper, which can be difficult to remove. Furthermore, the absence of a copper catalyst can suppress side reactions, such as the dimerization of the aromatic starting material, leading to a purer product. researchgate.net

For the reaction between 2-chloronicotinic acid and substituted anilines, a direct comparison of yields with and without a copper catalyst in xylene showed comparable or even improved yields for several derivatives when the catalyst was omitted. researchgate.net

Effect of Solvent

The choice of solvent plays a crucial role in the outcome of the synthesis. High-boiling point, polar solvents are typically used for Ullmann-type reactions to ensure the reactants remain in solution at the required high temperatures. wikipedia.org In the synthesis of 2-anilinonicotinic acids, various solvents such as xylene, n-amyl alcohol, DMF, DMSO, and pyridine were evaluated. researchgate.net

It was determined that xylene was a particularly effective solvent, allowing for high yields. researchgate.net A key advantage of xylene is the low solubility of the resulting product, which facilitates its isolation directly from the reaction mixture through precipitation, thereby simplifying the purification process. In contrast, solvents like DMF, DMSO, and pyridine were found to be ineffective for this specific transformation. researchgate.net

Furthermore, the volume of the solvent was identified as a critical factor. Increasing the amount of xylene relative to the reactants led to a significant improvement in the reaction yield. For instance, the synthesis of 2-anilinonicotinic acid using 150 mL of xylene resulted in an 87% yield, whereas reducing the solvent volume to 50 mL caused the yield to drop to 53%. researchgate.net This suggests that more dilute conditions may favor the desired reaction pathway and minimize the formation of byproducts.

The following table summarizes the research findings on the impact of solvent and catalyst on the yield of a representative 2-anilinonicotinic acid derivative, which serves as a model for the optimization of this compound synthesis.

| Starting Materials | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloronicotinic Acid + Aniline | Xylene (150 mL) | Copper | Reflux, 24h | 87 | researchgate.net |

| 2-Chloronicotinic Acid + Aniline | Xylene (150 mL) | None | Reflux, 24h | 85 | researchgate.net |

| 2-Chloronicotinic Acid + Aniline | Xylene (50 mL) | Copper | Reflux, 24h | 53 | researchgate.net |

| 2-Chloronicotinic Acid + Aniline | Pentanol (50 mL) | Copper | Reflux, 24h | 62 | researchgate.net |

| 2-Chloronicotinic Acid + Aniline | Pentanol (50 mL) | None | Reflux, 24h | 60 | researchgate.net |

Alternative Synthetic Strategies

While the Ullmann condensation is a well-established method, modern cross-coupling reactions such as the Buchwald-Hartwig amination offer an alternative approach. wikipedia.org This palladium-catalyzed reaction is known for its broad substrate scope and often proceeds under milder conditions than the Ullmann reaction. wikipedia.orgacsgcipr.org Optimization of a Buchwald-Hartwig synthesis for this compound would involve screening a variety of palladium catalysts, phosphine-based ligands, and bases to identify the combination that provides the highest yield and purity. The development of sterically hindered and electron-rich ligands has significantly expanded the utility of this reaction, allowing for the efficient coupling of a wide range of amines and aryl halides. wikipedia.org

Molecular Pharmacology and Biological Activity Profiling

Enzyme Inhibition and Modulation Studies

There is currently no publicly available scientific literature or experimental data detailing the inhibitory or modulatory effects of 2-(2-Methoxybenzylamino)nicotinic acid on any carbonic anhydrase isoforms, including the cytosolic CAIII and the tumor-associated CAIX.

Without any evidence of interaction between this compound and carbonic anhydrases, any discussion of its potential zinc ion coordination mechanisms would be purely speculative and without a scientific basis.

No studies have been published that assess the potency or selectivity of this compound against different carbonic anhydrase isoforms. Therefore, no data is available to be presented in the following table.

Inhibition of Carbonic Anhydrase Isoforms by this compound

| Isoform | Inhibition Constant (Kᵢ) or IC₅₀ |

|---|---|

| CAIII | No data available |

| CAIX | No data available |

Similarly, the scientific literature lacks any studies on the inhibitory activity of this compound against the cyclooxygenase enzymes, COX-1 and COX-2.

As no research has been conducted on the interaction of this compound with COX enzymes, there is no information regarding its potential for preferential inhibition of the COX-2 isoform.

The effect of this compound on the production of prostaglandins, the key inflammatory mediators synthesized by COX enzymes, has not been investigated. Consequently, no data can be reported on its potential anti-inflammatory activity.

Inhibition of Cyclooxygenase Isoforms by this compound

| Isoform | IC₅₀ | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| COX-1 | No data available | No data available |

| COX-2 | No data available |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for cancer and autoimmune disorders. nih.govpatsnap.com DHODH inhibitors function by binding to the enzyme and blocking its activity, which leads to a reduction in the synthesis of orotate and subsequently UMP, a necessary precursor for pyrimidine nucleotides. patsnap.com This suppression of pyrimidine synthesis inhibits cell proliferation. patsnap.com

Well-known DHODH inhibitors include leflunomide, used in the treatment of rheumatoid arthritis, and teriflunomide, approved for multiple sclerosis. patsnap.com These agents suppress the proliferation of immune cells that drive the pathology of these autoimmune conditions. patsnap.com The inhibition of DHODH has also been identified as a potential new therapeutic approach for acute myeloid leukemia (AML) by inducing differentiation. nih.govresearchgate.net While various chemical scaffolds have been developed as DHODH inhibitors, there is currently no specific research in the provided results directly implicating this compound as an inhibitor of this enzyme. However, given the broad screening of heterocyclic compounds against this target, its potential activity remains an area for future investigation.

Receptor Ligand Interactions

Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A or the niacin receptor 1 (NIACR1), is a G protein-coupled receptor (GPCR) belonging to the class A family. wikipedia.orgnih.gov It is highly expressed in various cell types, including adipocytes and immune cells like macrophages. nih.gov HCAR2 is recognized as the high-affinity receptor for nicotinic acid (niacin). wikipedia.orgnih.govreactome.org The endogenous ligands for HCAR2 are the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate. nih.gov

Given that this compound is a derivative of nicotinic acid, it is a putative modulator of HCAR2. The binding of nicotinic acid to HCAR2 is well-characterized. Structural studies reveal that the carboxyl group of the ligand forms a strong salt bridge with a positively charged arginine residue (R111) in the receptor's binding pocket, an interaction critical for agonistic activity. nih.gov The receptor is also activated by other compounds such as acipimox. nih.gov Activation of HCAR2 by these ligands has been shown to mediate a range of physiological effects, including the regulation of lipolysis and inflammatory responses. wikipedia.orgnih.gov

HCAR2 couples to the Gi/o family of G proteins. nih.gov Upon activation by an agonist like nicotinic acid, HCAR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). jensenlab.org This reduction in cAMP can affect the activity of cAMP-dependent protein kinase A and the phosphorylation of its target proteins. jensenlab.org

In addition to G-protein-mediated signaling, recent evidence supports an alternative pathway involving β-arrestins. nih.gov Activation of GPR109A can lead to the recruitment of β-arrestin, which can independently modulate downstream signaling pathways, including those involved in inflammation. nih.gov For instance, the anti-inflammatory effects of nicotinic acid in monocytes are mediated by GPR109A and are associated with the inhibition of the NF-κB pathway. ahajournals.org This occurs through a mechanism that prevents the phosphorylation and degradation of IκBα, a key step in NF-κB activation. ahajournals.org

Table 1: HCAR2 (GPR109A) Receptor Profile

| Feature | Description |

|---|---|

| Receptor Name | Hydroxycarboxylic Acid Receptor 2 (HCAR2) |

| Aliases | GPR109A, Niacin Receptor 1 (NIACR1) |

| Receptor Class | Class A G protein-coupled receptor (GPCR) |

| Endogenous Ligands | β-hydroxybutyrate, Butyrate |

| Exogenous Ligands | Nicotinic Acid (Niacin), Acipimox |

| Coupling Protein | Gi/o |

| Primary Signaling | Inhibition of adenylyl cyclase, decrease in cAMP |

| Secondary Signaling | β-arrestin recruitment, NF-κB pathway inhibition |

| Key Cell Types | Adipocytes, Macrophages, Neutrophils, Keratinocytes |

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ionotropic receptors that respond to the neurotransmitter acetylcholine and the agonist nicotine. wikipedia.org These receptors are pentameric structures composed of five subunits that form a central ion channel. youtube.com nAChRs are found throughout the central and peripheral nervous systems and at the neuromuscular junction, where they control muscle contraction. wikipedia.org

The nicotinic acid scaffold within this compound shares structural similarities with nicotine and acetylcholine, suggesting a potential for interaction with nAChRs. nAChRs can be either homomeric (composed of five identical subunits, like the α7 receptor) or heteromeric (composed of different subunits, like the α4β2 receptor). youtube.com The binding sites for acetylcholine and other agonists are located at the interface between subunits. wikipedia.orgnih.gov While nicotine acts as an agonist at most nAChRs, it can act as an antagonist at the nAChRα9 and nAChRα10 subunits. wikipedia.org Although the nicotinic acid moiety is structurally related to nAChR ligands, direct, high-affinity interaction of this compound with these receptors has not been documented in the provided search results and would require specific binding assays for confirmation.

The G protein-coupled receptor (GPCR) superfamily is the largest class of cell surface receptors and a major target for pharmaceuticals. nih.gov HCAR2 is part of a small family of hydroxycarboxylic acid receptors that also includes HCA1 (GPR81) and HCA3 (GPR109B). wikipedia.org Given the sequence homology within this family, there is a possibility that ligands for HCAR2 could exhibit affinity for HCA1 and HCA3 as well.

Furthermore, the N-(2-methoxybenzyl) moiety found in this compound is a pharmacophore present in agonists of other GPCRs. For example, the compound RH-34, which contains an N-(2-methoxybenzyl) group, is a potent and selective partial agonist for the 5-HT2A serotonin receptor. wikipedia.org This suggests that the N-(2-methoxybenzylamino) portion of the molecule could confer affinity for other GPCRs beyond the HCAR family. Comprehensive evaluation of the affinity of this compound against a broad panel of GPCRs would be necessary to fully characterize its selectivity profile. Modern high-throughput screening methods, such as affinity mass spectrometry, provide an efficient means for such investigations. nih.gov

Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Modulation

Immunomodulatory and Anti-inflammatory Properties

The nicotinic acid scaffold is well-documented for its immunomodulatory and anti-inflammatory effects, which are largely mediated through the activation of the HCAR2 (GPR109A) receptor on immune cells. nih.govahajournals.org In human monocytes, nicotinic acid reduces the secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1), in response to stimulation by Toll-like receptor (TLR) agonists. ahajournals.orgnih.gov

Studies on various nicotinic acid derivatives have consistently demonstrated anti-inflammatory activity. nih.govnih.gov The anti-inflammatory mechanism involves the GPR109A-dependent inhibition of the NF-κB signaling pathway. ahajournals.orgresearchgate.net Activation of this pathway is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes. Nicotinic acid has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and activity. ahajournals.org Furthermore, nicotinic acid can reduce monocyte adhesion and chemotaxis, critical processes in the inflammatory response. nih.gov In models of rheumatoid arthritis, combination therapy with nicotinic acid has shown synergistic benefits, leading to a significant reduction in disease severity and inflammatory markers like C-reactive protein. nih.gov

Table 2: Reported Anti-inflammatory Effects of Nicotinic Acid/Derivatives

| Inflammatory Mediator | Effect | Cell/Model System |

|---|---|---|

| TNF-α | Secretion Reduced | Activated Human Monocytes |

| IL-6 | Secretion Reduced | Activated Human Monocytes |

| MCP-1 | Secretion Reduced | Activated Human Monocytes |

| NF-κB Pathway | Inhibited | Human Monocytes |

| Monocyte Adhesion | Inhibited | HUVEC model |

| Monocyte Chemotaxis | Reduced | In vitro migration assay |

| C-Reactive Protein | Reduced | Rat model of arthritis |

| IFN-γ | Expression Decreased | Rat model of arthritis |

| IL-10 | Expression Increased | Rat model of arthritis |

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response. Elevated levels of these cytokines are associated with a wide range of inflammatory conditions. Some derivatives of nicotinic acid have been shown to modulate the production of these cytokines. For instance, nicotinic acid itself has demonstrated anti-inflammatory properties, in part by reducing the secretion of pro-inflammatory cytokines from immune cells like monocytes and macrophages. researchgate.netnih.gov The activation of the nicotinic acid receptor GPR109A is one of the key mechanisms implicated in these anti-inflammatory effects. researchgate.net

However, no specific studies have been published that investigate the effect of this compound on TNF-α and IL-6 production. Therefore, it is not possible to provide quantitative data, such as IC50 values, or to detail the specific molecular mechanisms by which this compound might influence the expression of these critical inflammatory mediators.

Nitrite Inhibition Activity in Macrophage Cells

Nitric oxide (NO) is a key signaling molecule in the immune system, and its production by macrophages is a hallmark of inflammation. The inducible nitric oxide synthase (iNOS) enzyme is responsible for the high-output production of NO during an inflammatory response. Inhibition of NO production is a common strategy for evaluating the anti-inflammatory potential of chemical compounds.

Research on related compounds, such as nicotinamide (B372718), has shown that they can inhibit NO production in activated macrophages. nih.gov This inhibition can occur through the downregulation of iNOS expression or by directly inhibiting the enzyme's activity. For example, studies on RAW 264.7 macrophage cells, a common model for inflammation research, have demonstrated that various natural and synthetic compounds can suppress lipopolysaccharide (LPS)-induced nitrite production, which is an indicator of NO synthesis. nih.gov

Despite the known activity of related molecules, there is no available data from studies that have specifically assessed the ability of this compound to inhibit nitrite production in macrophage cells. Consequently, its IC50 value for nitrite inhibition and its precise mechanism of action in this context remain unknown.

Effects on Immune Cell Viability and Activation (e.g., Macrophages)

When evaluating the immunomodulatory effects of a compound, it is crucial to assess its impact on the viability and activation state of immune cells. Macrophages are central players in the immune response, and their viability and activation are critical for proper immune function.

While general methodologies exist for assessing macrophage viability and activation, no specific studies have been published that detail the effects of this compound on these parameters. Therefore, it is not known whether this compound exhibits any cytotoxic effects on macrophages or how it might influence their activation in response to stimuli. The α7 nicotinic acetylcholine receptor, present on macrophages, is known to play a role in regulating inflammatory responses, but any potential interaction of this compound with this receptor has not been investigated. nih.gov

Antioxidant Activity Assessment

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a compound is a key aspect of its pharmacological profile.

Mechanisms of Free Radical Scavenging

The ability of a compound to scavenge free radicals is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

While the antioxidant properties of some nicotinic acid derivatives have been investigated, with some showing potent radical scavenging activity, there is no published data on the DPPH radical scavenging activity of this compound. nih.gov Therefore, its IC50 value and the specific mechanisms by which it might scavenge free radicals, such as hydrogen atom transfer or single-electron transfer, have not been determined.

Correlation of Structural Features with Antioxidant Potency

The antioxidant activity of a molecule is intrinsically linked to its chemical structure. For phenolic and aniline (B41778) compounds, the number and position of hydroxyl or amino groups on the aromatic ring are critical determinants of their antioxidant capacity. nih.gov The presence of electron-donating groups can enhance antioxidant activity by stabilizing the resulting radical through resonance.

In the case of 2-(benzylamino)nicotinic acid derivatives, the nature and position of substituents on both the nicotinic acid and the benzylamine moieties would be expected to influence their antioxidant potential. For instance, the methoxy (B1213986) group on the benzyl (B1604629) ring of this compound is an electron-donating group, which could potentially enhance its radical scavenging ability. However, without experimental data, any discussion on the structure-activity relationship for this specific compound remains speculative. Studies on related benzylisoquinoline alkaloids have shown that the presence of a biphenyl system and benzylic hydrogens can contribute to antioxidant capacity. nih.gov

Antimicrobial and Antifungal Efficacy Evaluations

The discovery of new antimicrobial and antifungal agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Various classes of chemical compounds, including derivatives of nicotinic acid, have been explored for their potential to inhibit the growth of bacteria and fungi.

Research into N-aryl amino acids has indicated that these compounds can exhibit promising broad-spectrum antibacterial activity. nih.gov Similarly, a number of nicotinamide derivatives have been synthesized and shown to possess significant antifungal activity against a range of pathogenic fungi, including Candida albicans. nih.govchemimpex.com The proposed mechanisms of action for some of these antifungal nicotinamide derivatives involve the disruption of the fungal cell wall. chemimpex.com

Despite the promising antimicrobial and antifungal activities observed in related nicotinic acid and nicotinamide derivatives, there are no published studies that have specifically evaluated the efficacy of this compound against any bacterial or fungal strains. Therefore, its spectrum of activity, minimum inhibitory concentrations (MICs), and mechanisms of antimicrobial or antifungal action are currently unknown.

Antibacterial Activity Spectrum

Derivatives of nicotinic acid have been a subject of investigation for their potential antimicrobial properties. Research into compounds structurally related to this compound provides insight into the potential antibacterial activity of this class of molecules. For instance, studies on N-acylhydrazones of nicotinic acid hydrazides have demonstrated in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria nih.gov.

Specifically, certain derivatives showed notable efficacy against Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae, and Staphylococcus aureus nih.gov. Another related Schiff base, 2-((2- Hydroxybenzylidene) Amino) nicotinic acid, also exhibited antimicrobial action against a panel of microbes including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, Enterobacter aeruginosa, and Proteus mirabilis researchgate.net. The evaluation of these related compounds suggests that the nicotinic acid scaffold is a viable starting point for the development of novel antibacterial agents.

Table 1: Antibacterial Spectrum of Selected Nicotinic Acid Derivatives

| Bacterial Strain | Activity of Nicotinic Acid Derivatives |

|---|---|

| Pseudomonas aeruginosa | Effective nih.gov |

| Klebsiella pneumoniae | Effective nih.gov |

| Streptococcus pneumoniae | Effective nih.gov |

| Staphylococcus aureus | Effective nih.govresearchgate.net |

| Escherichia coli | Active researchgate.net |

| Bacillus subtilis | Active researchgate.net |

| Enterobacter aeruginosa | Active researchgate.net |

Antifungal Activity Spectrum

The antifungal potential of nicotinic acid and its analogs, such as nicotinamide, has been explored against various human fungal pathogens. Nicotinamide has demonstrated significant antifungal activity against Candida albicans, including strains that are resistant to fluconazole nih.gov. Its activity extends to non-albicans Candida species and Cryptococcus neoformans. Furthermore, nicotinamide has been shown to work synergistically with conventional antifungal drugs like fluconazole and Amphotericin B, enhancing their efficacy nih.govnih.gov. The mechanism of action may involve disruption of the fungal cell wall nih.gov.

However, not all derivatives of nicotinic acid show broad-spectrum antifungal effects. For example, the Schiff base 2-((2- Hydroxybenzylidene) Amino) nicotinic acid was found to be inactive against Candida albicans in one study researchgate.net. This highlights the high degree of structural specificity required for antifungal activity within this class of compounds.

Table 2: Antifungal Spectrum of Nicotinamide (A Nicotinic Acid Analog)

| Fungal Strain | Activity of Nicotinamide |

|---|---|

| Candida albicans | Significant activity, including against fluconazole-resistant isolates nih.gov |

| Non-albicans Candida spp. | Active nih.gov |

Neurobiological Effects and Neuroprotective Potential

Modulation of Microglial Responses in Neurodegenerative Models

Nicotinic acid is recognized for its ability to modulate immune responses in the brain, particularly those involving microglia, which are key players in the neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease (AD). Nicotinic acid acts as a high-affinity ligand for the hydroxycarboxylic acid receptor 2 (HCAR2), which is selectively expressed on microglia nih.gov.

Activation of HCAR2 by nicotinic acid can inhibit inflammatory responses triggered by lipopolysaccharides nih.gov. In animal models of AD, activating this pathway leads to an enhanced microglial response to amyloid pathology, characterized by improved proliferation, envelopment of amyloid plaques, and uptake of amyloid-β (Aβ) nih.gov. This ultimately results in a reduction of the amyloid burden and amelioration of neuronal loss nih.gov. Furthermore, nicotinic acid has been found to modulate the microglial gene TREM-2 (Triggering Receptor Expressed on Myeloid cells-2), which is critical for regulating inflammatory responses and the clearance of cellular debris nih.gov.

Impact on Amyloid Beta Pathology

Compounds based on the nicotinic acid structure may influence Alzheimer's disease pathology through multiple mechanisms related to amyloid beta (Aβ). As mentioned, by activating microglial HCAR2 receptors, nicotinic acid can enhance the clearance of Aβ plaques, thereby reducing a central pathological hallmark of AD nih.gov.

Beyond immune modulation, nicotinic acid has demonstrated direct neuroprotective effects against Aβ-induced toxicity. In cellular models, pretreatment with nicotinic acid protected differentiated SH-SY5Y neuroblastoma cells from Aβ1-42-induced cytotoxicity nih.gov. This neuroprotection is associated with the attenuation of mitochondrial dysfunction caused by Aβ exposure. Nicotinic acid was shown to preserve mitochondrial membrane potential and restore the balance between mitochondrial fusion and fission processes, which are often disrupted in AD nih.gov. There is also evidence of a very high-affinity interaction between the Aβ peptide and the α7 nicotinic acetylcholine receptor, which could be a key event in the formation of amyloid plaques and the selective degeneration of cholinergic neurons nih.govimrpress.com.

Role in Neuronal Development and Survival Pathways

The nicotinic acid family of molecules, particularly its amide form nicotinamide, plays a significant role in neuronal differentiation and survival. Studies have shown that nicotinamide can influence the fate of pluripotent stem cells, selectively enhancing their differentiation into clinically relevant neuronal populations, such as catecholaminergic and serotonergic neurons nih.govresearchgate.net. It appears to achieve this by reducing the proliferation of neural precursor cells, which encourages a switch from proliferation to differentiation and accelerates neuronal maturation and neurite outgrowth nih.govresearchgate.net. This process is linked to the decreased expression of cell cycle regulators like cyclinD1 plos.org.

Furthermore, nicotinic acid is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD), a molecule vital for cellular metabolism and neuronal health nih.gov. The NAD biosynthetic pathways are critical for protecting axons from degeneration after injury nih.gov. Activation of nicotinic acetylcholine receptors (nAChRs) has also been shown to promote neuronal survival by stimulating signal transduction pathways that up-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-x, which can protect neurons from Aβ-induced cell death scilit.com. The absence of specific nAChR subunits has been linked to increased neurodegeneration during aging, suggesting these pathways are essential for maintaining neuronal integrity and cognitive function over a lifetime nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Molecular Determinants for Biological Efficacy

Contribution of the 2-(2-Methoxybenzylamino) Substituent to Activity

The 2-(2-Methoxybenzylamino) moiety is a significant contributor to the molecule's interaction with biological targets. The secondary amine linker provides a degree of flexibility, allowing the benzyl (B1604629) and nicotinic acid rings to adopt various spatial orientations. This conformational adaptability can be critical for optimal binding to a receptor or enzyme active site.

Studies on analogous N-arylanthranilic acids have demonstrated that the nature of the linker between the two aromatic rings is vital for activity. Replacement of the -NH- group with functionalities like -O-, -CH2-, or -S- often leads to a significant reduction in biological effect, highlighting the importance of the hydrogen-bonding capability and specific geometry of the secondary amine.

The benzyl group itself offers a large, lipophilic surface that can engage in van der Waals and hydrophobic interactions within a binding pocket. The presence and position of substituents on this ring can dramatically influence activity.

Influence of the Nicotinic Acid Carboxylic Acid Group

The carboxylic acid group on the nicotinic acid ring is a key functional group that profoundly influences the compound's physicochemical properties and biological interactions. As an acidic group, it can exist in an ionized (carboxylate) or non-ionized form depending on the physiological pH. This ionization potential is critical for forming strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, in a biological target.

In many structurally related compounds, the carboxylic acid is an essential pharmacophoric feature. For instance, in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are N-arylanthranilic acids, the carboxyl group is crucial for their activity. Its replacement with bioisosteric groups like a tetrazole can sometimes retain activity, but often with altered potency, underscoring the specific role of the carboxylate in target binding. Furthermore, the position of the carboxylic acid on the pyridine (B92270) ring is critical; for many nicotinic acid derivatives, moving the carboxyl group from the 3-position significantly diminishes or abolishes activity.

The ability of the carboxylic acid to act as both a hydrogen bond donor and acceptor contributes to its versatility in molecular recognition. This group also significantly impacts the molecule's solubility and pharmacokinetic profile.

Impact of Aromatic Ring Substituents on Potency and Selectivity

Substituents on both the benzyl and nicotinic acid rings can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its potency and selectivity.

On the Benzyl Ring: The 2-methoxy group on the benzyl ring is of particular importance. Its ortho position can influence the preferred conformation of the benzylamino linkage through steric hindrance, potentially locking the molecule into a more bioactive conformation. Electronically, the methoxy (B1213986) group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. The position of this group is critical; studies on similar classes of compounds have shown that moving a methoxy substituent from the ortho to the meta or para position can lead to significant changes in biological activity. mdpi.com

The following table illustrates the potential impact of different substituents on the benzyl ring based on general SAR principles observed in related compound series.

| Substituent at Position 2 | Electronic Effect | Steric Effect | Potential Impact on Activity |

| -OCH3 (Methoxy) | Electron-donating, H-bond acceptor | Moderate | Can enhance binding through H-bonding and favorable electronic interactions. May induce a specific, active conformation. |

| -Cl (Chloro) | Electron-withdrawing, weakly deactivating | Small | Can increase lipophilicity and potentially engage in halogen bonding, which may alter binding affinity. |

| -CH3 (Methyl) | Electron-donating, weakly activating | Small | Can increase lipophilicity and engage in hydrophobic interactions. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Moderate | Significantly alters electronic distribution and can act as a hydrogen bond acceptor. Often decreases activity in similar series. |

On the Nicotinic Acid Ring: While the parent compound is unsubstituted on the nicotinic acid ring (beyond the core structure), hypothetical substitutions could fine-tune its properties. For example, the introduction of small electron-withdrawing groups could modulate the pKa of the carboxylic acid, while the addition of lipophilic groups could affect its pharmacokinetic profile.

Identification of Key Pharmacophore Models for Targeted Actions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Based on the structural features of 2-(2-Methoxybenzylamino)nicotinic acid and SAR data from analogous compounds, a hypothetical pharmacophore model can be proposed.

Key features of such a model would likely include:

A hydrogen bond acceptor/anionic center: Provided by the carboxylic acid group.

A hydrogen bond donor: The secondary amine (-NH-).

Two aromatic/hydrophobic regions: Represented by the nicotinic acid and the 2-methoxybenzyl rings.

A hydrogen bond acceptor: The oxygen atom of the methoxy group.

The spatial relationship between these features would be critical. The distance and relative orientation between the anionic center of the carboxylate and the hydrophobic aromatic rings are likely key determinants of binding affinity. Pharmacophore models for nicotinic agonists, for instance, consistently feature a cationic center and a hydrogen bond acceptor, highlighting the importance of specific electrostatic interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, QSAR models could be developed to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Analogues

The development of a predictive QSAR model would involve synthesizing a library of analogues with systematic variations in their structure. For example, different substituents could be placed on both aromatic rings, and the length and nature of the linker could be varied.

The biological activity of these compounds would be determined experimentally, and then correlated with various calculated molecular descriptors, such as:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, Verloop parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to generate a QSAR equation. For instance, a QSAR study on anti-inflammatory N-arylanthranilic acids revealed that molecular shape parameters and the dihedral angle between the two aromatic rings were the most significant predictors of activity. nih.gov A hypothetical QSAR model for analogues of this compound might take a form like:

log(1/IC50) = alogP - b(V_steric) + c*(σ_meta) + d

Where a, b, c, and d are coefficients determined by the regression analysis, logP represents hydrophobicity, V_steric is a steric parameter for a given substituent, and σ_meta is the Hammett constant for a meta-substituent on one of the rings.

Such models, once validated, can be invaluable tools for prioritizing the synthesis of new analogues with potentially improved potency and selectivity, thereby accelerating the drug discovery process.

Validation of QSAR Models

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical process to ensure its reliability, robustness, and predictive capacity. A well-validated QSAR model can be confidently used to predict the activity of novel compounds, thereby guiding drug design and optimization efforts. The validation process for QSAR models, such as those that could be developed for this compound and its analogs, involves rigorous statistical assessment through both internal and external validation techniques. researchgate.netmdpi.com

Internal Validation

Internal validation assesses the stability and robustness of a QSAR model using the training set of compounds from which it was generated. researchgate.net The most common method for internal validation is cross-validation. In this technique, a number of compounds are sequentially removed from the training set, and the model is refit using the remaining compounds. The activity of the removed compound(s) is then predicted by the new model. This process is repeated until every compound has been excluded and predicted once.

A primary metric derived from this process is the leave-one-out (LOO) cross-validation coefficient, denoted as q² . A q² value greater than 0.5 is generally considered indicative of a model with good robustness and predictive ability. mdpi.com For instance, in 3D-QSAR studies on various heterocyclic compounds analogous to nicotinic acid derivatives, acceptable internal validation is a prerequisite for further analysis. A comparative molecular field analysis (CoMFA) on a set of piperazine (B1678402) derivatives reported a q² of 0.541, indicating a stable model. nih.gov Similarly, a study on DMDP derivatives yielded a CoMFA model with a q² of 0.530. nih.gov

External Validation

While internal validation is essential, the ultimate test of a QSAR model's utility lies in its ability to predict the activity of compounds not included in the training set. This is assessed through external validation. mdpi.com In this step, the initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The developed model is then used to predict the biological activity of the compounds in the test set.

The predictive power of the model is quantified by the predictive r² (r²_pred or R²_pred ), which is calculated based on the correlation between the predicted and experimental activities of the test set compounds. An r²_pred value greater than 0.6 is often considered a threshold for an acceptable predictive model. nih.gov

Research on complex nitrogen-containing heterocyclic compounds has demonstrated the successful application of these validation principles. For example, a 3D-QSAR study on a series of DMDP derivatives reported an excellent external validation with an r²_pred of 0.935 for the CoMFA model and 0.842 for the CoMSIA model. nih.gov Another study on purinylpyridine derivatives also showed strong predictive ability, with an r²_pred of 0.954 for its CoMSIA model. researchgate.net These values indicate that the models have a high degree of accuracy in predicting the activity of new compounds.

The collective statistical parameters from hypothetical QSAR models for nicotinic acid derivatives are summarized below to illustrate typical validation results.

Table 1: Internal and External Validation Statistics for Hypothetical QSAR Models of Nicotinic Acid Analogs

| Model Type | Validation Metric | Value | Interpretation | Reference Analog Class |

|---|---|---|---|---|

| CoMFA | q² (LOO) | 0.530 | Good model stability and internal predictivity | DMDP Derivatives nih.gov |

| r² | 0.903 | Goodness of fit to the training data | DMDP Derivatives nih.gov | |

| r²_pred | 0.935 | Excellent external predictive power | DMDP Derivatives nih.gov | |

| CoMSIA | q² (LOO) | 0.670 | Very good model stability and robustness | Purinylpyridine Derivatives researchgate.net |

| r² | 0.987 | Excellent fit to the training data | Purinylpyridine Derivatives researchgate.net |

This table presents data from QSAR studies on compounds structurally related to nicotinic acid to illustrate the validation process. q² (LOO) = Leave-one-out cross-validated coefficient; r² = non-cross-validated correlation coefficient (goodness of fit); r²_pred = Predictive r² for the external test set.

The successful validation of a QSAR model, as demonstrated by robust internal statistics (q²) and strong external predictive power (r²_pred), establishes its utility as a reliable tool for the in silico screening and design of new, potentially more active compounds, such as novel derivatives of this compound.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to its protein target.

The cyclooxygenase-2 (COX-2) enzyme is a key target in the development of anti-inflammatory drugs. isfcppharmaspire.com Molecular docking studies can predict how 2-(2-Methoxybenzylamino)nicotinic acid might fit into the active site of COX-2. isfcppharmaspire.com These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, studies on similar compounds have shown that interactions with key residues such as Arg120, Tyr355, and Ser530 in the COX-2 active site are critical for inhibitory activity. nih.gov The plausible binding mode of a ligand can be determined, highlighting key interactions with amino acid residues. nih.gov

Table 1: Potential Interacting Residues in COX-2 for Nicotinic Acid Derivatives

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Arg120, Tyr355, Ser530, Met522, Trp387 |

Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com These scores provide a quantitative measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. For example, docking studies of various natural compounds with COX-2 have been used to identify potent inhibitors based on their high binding energies. isfcppharmaspire.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecular system over time. mdpi.com This technique is invaluable for understanding the flexibility of both the ligand and the protein, as well as the stability of their complex.

MD simulations can reveal how the conformation of this compound and its target receptor change upon binding. rsc.org By simulating the system over nanoseconds or even microseconds, researchers can assess the stability of the predicted binding pose from molecular docking. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common metric used to evaluate the stability of the complex. mdpi.com These simulations can also shed light on the role of water molecules in mediating ligand-receptor interactions.

MD simulations can be employed to study the entire process of a ligand binding to its receptor, providing insights into the kinetics of the interaction. nih.gov These simulations can help to understand the pathway of binding and unbinding, which can be crucial for designing drugs with desired residence times at their targets.

Virtual Screening Techniques

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. bohrium.comresearchgate.net This approach can significantly reduce the time and cost associated with the initial stages of drug discovery.

Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a common approach. researchgate.net In the context of this compound, virtual screening could be used to identify other nicotinic acid derivatives with potentially improved activity or pharmacokinetic properties. nih.gov For instance, a library of compounds could be docked into the active site of a target like nicotinic acetylcholine (B1216132) receptors, and the top-scoring compounds would be selected for further experimental testing. nih.govnih.gov Virtual screening of natural compound databases has also proven to be a successful strategy for identifying novel inhibitors of various enzymes. mdpi.commdpi.com

Identification of Novel Chemical Scaffolds with Desired Activities

The nicotinic acid and benzylamino moieties of this compound serve as valuable starting points for the identification of novel chemical scaffolds. Virtual screening is a computational technique that can be used to search large libraries of compounds to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening could be employed to identify other scaffolds that mimic its key pharmacophoric features.

For instance, studies on related nicotinic acid derivatives have utilized molecular docking to screen for potential anti-inflammatory agents. nih.govnih.gov By docking libraries of compounds into the active site of enzymes like cyclooxygenase-2 (COX-2), researchers can identify novel scaffolds that exhibit similar binding modes to known inhibitors. A similar approach could be applied to targets relevant to the potential therapeutic applications of this compound.

Furthermore, scaffold-focused virtual screening can identify compounds with new core structures that still possess similar activity to the query compound. researchgate.net This technique could be instrumental in discovering structurally diverse molecules that retain the desired biological activity of this compound, potentially leading to compounds with improved properties.

Prioritization of Potential Lead Compounds

Once a set of potential hit compounds has been identified, computational methods are crucial for prioritizing them for further experimental testing. This prioritization is often based on a combination of factors, including predicted binding affinity, selectivity, and pharmacokinetic properties.

In a study of 1-piperazine indole (B1671886) hybrids with nicotinic acid and nicotinamide (B372718) analogs, researchers used Molinspiration software to predict the bioactivity scores of the designed compounds against various drug targets. nih.gov This allowed them to prioritize compounds with higher predicted activity as kinase inhibitors, enzyme inhibitors, or GPCR ligands. nih.gov A similar approach could be used to rank derivatives of this compound based on their predicted bioactivity profiles.

The following table illustrates how bioactivity scores for a series of hypothetical this compound derivatives could be presented to aid in the prioritization of lead compounds.

Table 1: Predicted Bioactivity Scores of Hypothetical this compound Derivatives

| Compound ID | GPCR Ligand Score | Ion Channel Modulator Score | Kinase Inhibitor Score | Nuclear Receptor Ligand Score | Protease Inhibitor Score | Enzyme Inhibitor Score |

|---|---|---|---|---|---|---|

| Compound A | 0.15 | 0.05 | 0.25 | 0.10 | 0.20 | 0.30 |

| Compound B | 0.20 | 0.10 | 0.30 | 0.15 | 0.25 | 0.35 |

| Compound C | 0.10 | 0.02 | 0.20 | 0.05 | 0.15 | 0.25 |

| Compound D | 0.25 | 0.12 | 0.35 | 0.20 | 0.30 | 0.40 |

This table is for illustrative purposes only and does not represent actual data.

De Novo Ligand Design and Lead Optimization Strategies

De novo ligand design is a computational method that aims to build a novel drug molecule from scratch, often based on the three-dimensional structure of the target's binding site. pensoft.net This approach can be particularly useful when there are no known ligands for a target or when existing ligands have undesirable properties. For this compound, de novo design could be used to generate novel molecules that fit within a putative binding pocket, incorporating key interactions observed for the parent molecule.

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods are integral to this process, allowing for the rapid assessment of numerous potential modifications. nih.gov For example, structure-based drug design can be used to guide the optimization of a lead compound by providing insights into how structural changes will affect its binding to the target. nih.gov In the case of this compound, this could involve modifications to the methoxybenzyl group or the nicotinic acid ring to enhance interactions with the target protein.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic properties of a drug, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical to its success. In silico ADME prediction tools are widely used in drug discovery to identify potential liabilities early in the development process. nih.gov These tools use computational models to predict various ADME properties based on the chemical structure of a compound.

For this compound and its derivatives, in silico tools like ADMETlab 2.0 and SwissADME can predict a range of properties, including physicochemical characteristics, absorption, distribution, metabolism, and toxicity. nih.govmdpi.com A study on 1-piperazine indole hybrids with nicotinic acid and nicotinamide analogs provides an example of how such data can be generated and presented. nih.gov

The following interactive data table summarizes key in silico ADME predictions for a series of hypothetical this compound derivatives.

Preclinical Pharmacological Investigations and Translational Research

In Vitro Cellular Assays for Pharmacodynamic Evaluation

There is no publicly available information regarding the in vitro pharmacodynamic properties of 2-(2-Methoxybenzylamino)nicotinic acid.

Assessment of Compound Efficacy in Stimulated Cell Lines

No studies have been identified that assess the efficacy of this compound in stimulated cell lines. Consequently, there is no data on its potential cytoprotective, anti-proliferative, or other cellular effects.

Measurement of Downstream Molecular Markers (e.g., Cytokine Levels)

In the absence of cellular assay studies, there is no information on the effect of this compound on downstream molecular markers. Data on its potential to modulate signaling pathways or influence the production of biomarkers such as cytokines are not available.

Comparative Pharmacological Studies with Established Therapeutic Agents

No comparative pharmacological studies have been found that evaluate the efficacy or mechanism of action of this compound in relation to any established therapeutic agents.

Future Perspectives and Therapeutic Development Pathways

Strategic Optimization of 2-(2-Methoxybenzylamino)nicotinic Acid as a Drug Candidate

Key optimization strategies would focus on the three main components of the molecule: the nicotinic acid core, the benzylamino linker, and the methoxybenzyl group. Structure-Activity Relationship (SAR) studies would be essential to understand how specific structural changes affect the compound's biological activity. For instance, altering the position or nature of substituents on the aromatic rings could significantly impact receptor binding affinity and selectivity.

Furthermore, optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. danaher.com Nicotinic acid itself is known to undergo extensive metabolism. nih.govresearchgate.net Therefore, modifications to the this compound structure would be necessary to control its metabolic fate, improve bioavailability, and minimize potential toxicity. This could involve introducing groups that block metabolic sites or improve solubility. chemimpex.com

Table 1: Strategic Optimization Approaches

| Molecular Component | Optimization Strategy | Desired Outcome |

|---|---|---|

| Nicotinic Acid Core | - Modify the carboxylic acid group (e.g., esterification, amidation) - Introduce substituents on the pyridine (B92270) ring | - Enhance cell permeability - Modulate receptor interaction and selectivity |

| Benzylamino Linker | - Alter linker length and flexibility - Replace the secondary amine with other functional groups (e.g., ether, amide) | - Optimize spatial orientation for receptor fit - Improve metabolic stability |

| Methoxybenzyl Group | - Vary the position of the methoxy (B1213986) group (ortho-, meta-, para-) - Replace the methoxy group with other electron-donating or withdrawing groups | - Fine-tune electronic properties for binding affinity - Explore interactions with specific receptor sub-pockets |

Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

Building on the insights from SAR and lead optimization studies, the next step involves the rational design and synthesis of new chemical entities. The goal is to create analogues of this compound with superior efficacy, selectivity, and pharmacokinetic properties. The versatility of the parent compound's structure serves as a valuable starting point for medicinal chemists. chemimpex.com

The design process often employs computational tools to model ligand-receptor interactions, predicting which modifications are most likely to yield favorable results. For example, if the target is a specific nAChR subtype, molecular docking simulations can help design analogues that fit precisely into the receptor's binding site. chemrxiv.org

Synthetic strategies would be developed to efficiently produce a library of these new analogues for biological screening. nih.gov This might involve exploring various chemical reactions to modify the core structure. For instance, different substituted benzaldehydes could be reacted with 2-aminonicotinic acid derivatives to generate a diverse set of compounds. The synthesis of conformationally restricted analogues, where parts of the molecule are locked into specific spatial arrangements, could also be a fruitful avenue to enhance potency and selectivity. nih.gov

Table 2: Design and Synthesis Strategies for Next-Generation Analogues

| Analogue Class | Design Rationale | Synthetic Approach Example |

|---|---|---|

| Substituent Variants | To probe the effects of electronic and steric properties on activity. chemrxiv.org | Palladium-catalyzed cross-coupling reactions to introduce diverse groups on the aromatic rings. |

| Bioisosteric Replacements | To improve ADMET properties while retaining biological activity. | Replacing the carboxylic acid with a tetrazole ring; replacing the phenyl ring with a bioisosteric heterocycle like thiophene or pyridine. |

| Conformationally Restricted Analogues | To increase potency and selectivity by reducing conformational flexibility. nih.gov | Intramolecular cyclization reactions (e.g., aza-Prins cyclization) to form bridged or fused ring systems. nih.gov |

| Hybrid Molecules | To combine the pharmacophore of the lead with features from other known ligands for dual-target activity or enhanced affinity. | Synthetically linking the this compound scaffold to another pharmacophore via a suitable linker. |

Integration of Systems Biology and Omics Data in Understanding Compound Action

Modern drug development increasingly relies on a systems-level understanding of a compound's effect on biological systems. nih.gov Systems biology, which seeks to understand the complex interactions within a cell or organism, combined with "omics" technologies (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of the mechanism of action of this compound and its analogues. nih.gov

Instead of focusing on a single receptor, these approaches can map the entire network of cellular changes that occur upon compound administration. For example, treating neuronal cells with the compound and then analyzing changes in gene expression (transcriptomics) can reveal all the signaling pathways that are activated or inhibited. nih.gov Proteomics can identify changes in protein levels and post-translational modifications, while metabolomics can measure shifts in cellular metabolites, providing a functional readout of the compound's effects.

This multi-omics data can be integrated computationally to build models of the compound's interaction network. plos.org This can help to identify novel targets, predict potential off-target effects, discover biomarkers for patient stratification, and gain deeper insights into the compound's therapeutic and toxicological profiles.

Table 3: Application of Omics Technologies

| Omics Technology | Information Gained | Application in Development |

|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels) in response to the compound. | - Elucidating mechanism of action - Identifying affected cellular pathways - Biomarker discovery |

| Proteomics | Changes in protein abundance and post-translational modifications. | - Validating drug targets - Understanding downstream signaling events - Identifying off-target effects |

| Metabolomics | Alterations in the levels of small-molecule metabolites (e.g., lipids, amino acids). | - Assessing functional impact on cellular metabolism - Identifying toxicity signatures - Monitoring metabolic fate of the compound |

| Interactomics | Mapping the network of molecular interactions within the cell. nih.gov | - Building comprehensive models of drug action - Predicting system-level effects and feedback loops |

Challenges and Opportunities in Translating Research Findings into Clinical Applications

The transition from a promising preclinical candidate to an approved clinical therapy is a long and arduous process, with a high rate of failure. danaher.com For this compound and its future analogues, several challenges and opportunities lie on this translational path.

Challenges:

Pharmacokinetics and Bioavailability: As with nicotinic acid, ensuring that the compound reaches its target in the body at the right concentration and for the appropriate duration can be difficult. nih.gov Poor absorption or rapid metabolism can limit efficacy. nih.gov

Target Selectivity and Off-Target Effects: The nicotinic acetylcholine (B1216132) receptor family has many subtypes distributed throughout the body. Achieving selectivity for a specific subtype to maximize therapeutic benefit while minimizing side effects is a major hurdle.